The synthesis of 5-Hydroxy Rosiglitazone-d4 typically involves the following steps:
The final product has a molecular formula of and a molecular weight of 377.45 g/mol .
5-Hydroxy Rosiglitazone-d4 can participate in various chemical reactions typical of hydroxylated compounds:
These reactions are crucial for understanding its pharmacokinetics and dynamics in biological systems.
The mechanism of action for 5-Hydroxy Rosiglitazone-d4 mirrors that of rosiglitazone:
This mechanism is vital for evaluating its efficacy and safety in clinical applications.
These properties are essential for handling, storage, and application in research settings.
5-Hydroxy Rosiglitazone-d4 serves several important roles in scientific research:
Rosiglitazone is a potent thiazolidinedione-class medication approved for managing type 2 diabetes mellitus. It functions as a selective agonist of the nuclear peroxisome proliferator-activated receptor gamma (PPARγ). By binding to PPARγ, rosiglitazone modulates genetic networks that enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver. This activation upregulates insulin-responsive genes such as GLUT4 (glucose transporter type 4) and improves insulin receptor signaling through phosphoinositide 3-kinase (PI3K) pathways. Consequently, rosiglitazone reduces hyperglycemia by facilitating glucose uptake and suppressing hepatic gluconeogenesis, with hemoglobin A1c reductions of 1–2% observed in clinical trials. Its efficacy is comparable to metformin or sulfonylureas but with a lower hypoglycemia risk due to its insulin-sensitizing rather than insulin-secreting mechanism [1] [7].
Rosiglitazone also exerts extra-glycemic effects, including alterations in lipid metabolism. It elevates both LDL-cholesterol and HDL-cholesterol while reducing circulating nonesterified fatty acids (NEFAs) by ~40%. These shifts reflect improved adipocyte function and reduced lipolysis. Additionally, PPARγ activation in vascular smooth muscle cells inhibits atherosclerosis-related genes (e.g., AT1R, TXS), potentially mitigating diabetic macrovascular complications. The drug’s bioavailability exceeds 99% after oral administration, with peak plasma concentrations occurring within 1 hour and steady-state efficacy achieved after 6–12 weeks of therapy [1] [9].
Table 1: Key Pharmacological Properties of Rosiglitazone
Property | Value/Outcome | Clinical Significance |
---|---|---|
Primary Target | PPARγ nuclear receptor | Enhances insulin sensitivity |
HbA1c Reduction | 1–2% | Comparable to first-line antidiabetic agents |
Lipid Effects | ↑ LDL/HDL; ↓ NEFAs by ~40% | Mixed cardiovascular implications |
Bioavailability | >99% | Near-complete oral absorption |
Time to Maximal Effect | 6–12 weeks | Requires therapeutic patience |
Rosiglitazone undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP)-mediated Phase I reactions followed by Phase II conjugation. The Phase I pathways involve two principal transformations:
Contrary to early reports designating CYP2C8 as the sole dominant enzyme, recent studies using substrate depletion assays reveal contributions from multiple CYP isoforms:
This multicentric metabolism explains clinical observations like the 47% increase in rosiglitazone plasma concentrations during co-administration with ketoconazole (CYP3A4 inhibitor). The kinetic parameters for metabolite formation in human liver microsomes include a maximum velocity (Vmax) of 1.64 ± 0.98 nmol·mg−1·min−1 across a substrate range of 0.5–500 µM [3].
In Phase II, 5-hydroxy rosiglitazone and N-desmethyl rosiglitazone undergo sulfation or glucuronidation to form water-soluble conjugates excreted renally. No direct Phase II conjugation of the parent rosiglitazone occurs. Ultimately, ~65% of the administered dose is excreted in urine (mostly as conjugates), and ~23% appears in feces [5].
Table 2: Cytochrome P450 Enzymes in Rosiglitazone Metabolism
CYP Isoform | Inhibition Agent | Contribution (%) | Clinical Relevance |
---|---|---|---|
CYP2C8 | Montelukast (0.02 µM) | 69 ± 20 | Major pathway; drug-drug interactions |
CYP2C9 | Sulfaphenazole (2.5 µM) | 42 ± 10 | Polymorphisms affect metabolism |
CYP3A4 | Ketoconazole (1 µM) | 52 ± 23 | Ketoconazole ↑ rosiglitazone by 47% |
CYP2E1 | Diethyldithiocarbamate (40 µM) | 41 ± 13 | Broader metabolic capacity than previously known |
5-Hydroxy rosiglitazone is a major Phase I metabolite, accounting for ~30% of rosiglitazone’s metabolic clearance in humans. It forms predominantly via hydroxylation at the para position of the pyridine ring, a reaction catalyzed by CYP2C8 and CYP3A4. Unlike the parent drug, which has a plasma half-life of 3–7 hours, 5-hydroxy rosiglitazone exhibits an extended half-life of ~5 days due to its slower elimination kinetics. This persistence contributes to prolonged pharmacodynamic activity despite the metabolite’s lower PPARγ binding affinity compared to rosiglitazone [3] [5].
The metabolite also serves as a biomarker for rosiglitazone exposure and metabolic activity. In vivo studies using ¹⁴C-labeled rosiglitazone show that 5-hydroxy rosiglitazone and its conjugates represent >40% of circulating metabolites in plasma. Its urinary recovery (as sulfate or glucuronide conjugates) provides a quantitative measure of rosiglitazone’s biotransformation efficiency. Furthermore, interspecies comparisons confirm that 5-hydroxy rosiglitazone is a conserved metabolite across rats, dogs, and humans, validating preclinical models for metabolic studies [5] [8].
Table 3: Characteristics of Rosiglitazone’s Primary Metabolites
Parameter | 5-Hydroxy Rosiglitazone | N-Desmethyl Rosiglitazone |
---|---|---|
Formation Pathway | Para-hydroxylation | N-Demethylation |
Primary CYP Enzymes | CYP2C8, CYP3A4 | CYP2C8, CYP2C9 |
Half-Life | ~5 days | ~4 days |
Urinary Excretion | ~30% of dose* | ~25% of dose* |
Bioactivity | Reduced PPARγ affinity | Negligible activity |
*As conjugates (sulfate/glucuronide)
Deuterium-labeled analogs like 5-hydroxy rosiglitazone-d4 (chemical formula: C18H15D4N3O4S; molecular weight: 377.45 g/mol; CAS: 1246817-46-8) serve as indispensable internal standards in mass spectrometry-based assays. The compound incorporates four deuterium atoms ([2H]) at specific positions on the phenyl ring, replacing protium ([1H]) atoms. This isotopic substitution increases molecular mass without altering chemical structure, polarity, or reactivity, enabling precise differentiation from the non-deuterated metabolite in biological matrices [4] [10].
The use of 5-hydroxy rosiglitazone-d4 addresses key challenges in pharmacokinetic research:
Synthesized to >95% purity, 5-hydroxy rosiglitazone-d4 is thermally stable and stored at –20°C. Its application exemplifies how deuterium labeling advances precision medicine by enabling personalized assessments of metabolic capacity and drug interaction risks [4] [6].
Table 4: Applications of Deuterated Standards in Pharmacokinetics
Application | Mechanism | Benefit with 5-Hydroxy Rosiglitazone-d4 |
---|---|---|
Mass Spectrometry | Mass shift (m/z +4) vs. native compound | Eliminates background interference |
Recovery Calibration | Matches extraction efficiency of native analyte | Corrects for pre-analytical losses |
Metabolic Profiling | Tracks conjugate formation (e.g., sulfates) | Maps secondary biotransformation pathways |
Enzyme Phenotyping | Quantifies isoform-specific metabolite ratios | Identifies polymorphic effects on metabolism |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7